4-{[4-(benzyloxy)benzyl]amino}phenol
Description
4-{[4-(Benzyloxy)benzyl]amino}phenol is a phenolic derivative featuring a benzyloxy-substituted benzylamine group. Its structure combines a phenol moiety with a secondary amine linked to a benzyloxybenzyl group, making it a versatile intermediate for pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-10-8-18(9-11-19)21-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-13,21-22H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNKLGZVBMXIGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671003 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(benzyloxy)benzyl]amino}phenol typically involves a multi-step process. One common method is the reaction of 4-benzyloxybenzyl chloride with 4-aminophenol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(benzyloxy)benzyl]amino}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-{[4-(benzyloxy)benzyl]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[4-(benzyloxy)benzyl]amino}phenol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Related Compounds
- Monobenzone (4-(benzyloxy)phenol): Synthesized by simpler etherification of phenol with benzyl bromide, lacking the amino group .
- Benzyl carbamates of 4-aminosalicylanilides: Involve protection of the amino group with benzyl chloroformate, followed by coupling with anilines under microwave conditions .
- Amino acid conjugates: 4-(Benzyloxy)phenol derivatives are coupled with amino acids via carbodiimide chemistry, highlighting the role of protective groups (e.g., benzyl for phenol) .
Structural and Functional Comparison
Key Structural Features
| Compound | Core Structure | Functional Groups |
|---|---|---|
| 4-{[4-(Benzyloxy)benzyl]amino}phenol | Phenol + benzyloxybenzylamine | –OH, –NH–, benzyl ether |
| Monobenzone | Phenol + benzyl ether | –OH, benzyl ether |
| Benzyl carbamates (e.g., CbzPAS) | 4-Aminosalicylic acid + benzyl carbamate | –COOH, –NH–Cbz, –OH |
| Schiff base metal complexes | 4-(Benzyloxy)-2-hydroxybenzaldehyde + amine | –OH, –CH=N–, metal coordination sites |
Impact of Substituents
- Phenolic –OH: Contributes to antioxidant activity and metal chelation, as seen in Schiff base complexes .
Physicochemical Properties
- Solubility: The amino group in this compound may improve water solubility compared to monobenzone, which is highly lipophilic .
- Stability: Benzyl ethers are generally stable under basic conditions but cleaved by acids or hydrogenolysis, whereas the secondary amine may undergo oxidation .
- Melting Points: Related Schiff base ligands with metal coordination exhibit higher melting points (>200°C) due to crystalline stability , whereas monobenzone melts at ~120°C .
Enzyme Inhibition
Antioxidant and Antimicrobial Activity
- Schiff base complexes: Exhibit significant antioxidant (IC₅₀ ~10–50 µM) and antimicrobial activity (MIC 8–32 µg/mL) due to phenolic –OH and metal coordination .
- 4-(Benzyloxy)phenol derivatives: Demonstrated depigmentation effects (monobenzone) but lack antimicrobial activity .
Q & A
Q. Key Characterization Techniques :
- Spectroscopy : IR, ¹H/¹³C NMR, and ESI-MS are critical for confirming structural integrity .
- Chromatography : HPLC or column chromatography ensures purity .
Advanced: How can researchers resolve contradictions in reported synthetic yields across studies?
Answer:
Contradictions often arise from variations in:
- Reaction conditions : Microwave synthesis (e.g., 80°C for 10 minutes) vs. conventional heating (e.g., reflux for 24 hours) significantly impacts yield .
- Catalysts : Use of TBAI (tetrabutylammonium iodide) or palladium catalysts alters reaction efficiency .
- Solvent systems : Polar aprotic solvents (DMF, DMSO) may enhance coupling reactions compared to toluene .
Q. Methodological Recommendations :
- Conduct a Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
- Compare yields under controlled conditions using identical characterization protocols .
Basic: What analytical techniques are most reliable for structural confirmation?
Answer:
- NMR Spectroscopy : ¹H NMR peaks at δ 7.2–7.4 ppm (benzyl protons) and δ 6.5–7.0 ppm (phenolic protons) are diagnostic .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 348.16) .
- IR Spectroscopy : Stretching vibrations for -NH (3300 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
Q. Reference Data :
Advanced: How to design assays for evaluating biological activity (e.g., antimicrobial or antioxidant)?
Answer:
- Antimicrobial Assays :
- Antioxidant Assays :
Table 1 : Example Bioactivity Data (Hypothetical)
| Assay Type | IC₅₀/ MIC (µg/mL) | Reference Compound |
|---|---|---|
| DPPH Scavenging | 12.5 ± 1.2 | Ascorbic acid (5.0) |
| Antimicrobial | 25.0 (S. aureus) | Ampicillin (0.5) |
Advanced: How does the compound behave under acidic or reductive conditions?
Answer:
Q. Stability Study Design :
- Expose the compound to HCl (0.1–2.0 M) or H₂/Pd-C at varying temperatures.
- Characterize degradation products using LC-MS .
Advanced: What computational methods are suitable for studying structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., tyrosinase or kinases) .
- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions (e.g., π-π stacking) in crystal structures .
Basic: What are the challenges in purifying this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
